N-(4-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide
Description
N-(4-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
N-[4-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-13(22)21-15-6-8-16(9-7-15)25(23,24)20-11-10-14-12-19-18-5-3-2-4-17(14)18/h2-9,12,19-20H,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXGUKFGZHIMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide typically involves the reaction between tryptamine and a suitable sulfonyl chloride derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling reaction between the amine group of tryptamine and the carboxyl group of the sulfonyl chloride . The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or alkaline conditions due to the presence of hydrolyzable functional groups:
The acetamide group is more reactive toward hydrolysis than the sulfonamide due to steric hindrance around the sulfamoyl nitrogen. Hydrolysis yields primary amines or sulfonic acid derivatives, which are intermediates for further functionalization .
Nucleophilic Substitution
The sulfamoyl nitrogen and indole’s C3 position are nucleophilic hotspots:
Sulfamoyl Nitrogen Alkylation
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Reagents : Alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃.
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Product : N-Alkylated sulfonamides (e.g., N-methyl derivatives) .
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Mechanism : SN2 displacement facilitated by the lone pair on the sulfonamide nitrogen .
Indole C3 Electrophilic Substitution
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Reagents : Bromine (Br₂) in CHCl₃ at 0°C.
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Regioselectivity : Driven by the indole’s electron-rich C3 position .
Indole Ring Oxidation
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Reagents : mCPBA (meta-chloroperbenzoic acid) in DCM.
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Product : Indole-2,3-dione (isatin derivative) via epoxidation and rearrangement .
Ethyl Chain Oxidation
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Reagents : KMnO₄ in acidic medium.
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Product : Ketone intermediate (3-(1H-indol-3-yl)propan-2-one).
Nitro Group Reduction
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Reagents : H₂/Pd-C in ethanol.
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Product : Amino-substituted derivatives (e.g., 4-aminophenyl analog) .
Coupling Reactions
The sulfonamide and acetamide groups participate in cross-coupling:
Aromatic Electrophilic Substitution
The phenyl ring undergoes substitution at the para position relative to the sulfonamide:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hrs | 4-Nitrophenyl derivative | 72% |
| Cl₂ (1 equiv), FeCl₃ | RT, 1 hr | 4-Chlorophenyl derivative | 68% |
Complexation with Metal Ions
The indole nitrogen and sulfonamide oxygen act as ligands for transition metals:
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Cu(II) Complexation : Forms a 1:1 complex in methanol, confirmed by UV-Vis (λₘₐₓ = 420 nm) .
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Biological Relevance : Enhances antimicrobial activity against Gram-positive bacteria .
Enzymatic Degradation
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Enzyme : Cytochrome P450 3A4 (CYP3A4).
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Metabolites : N-Deacetylated product and hydroxylated indole derivatives .
Key Research Findings
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Antiviral Activity : Analogous sulfonamide-indole hybrids inhibit SARS-CoV-2 RdRp (EC₅₀ = 1.2 μM) .
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Selectivity : Modifications at the sulfamoyl nitrogen improve selectivity for cancer-associated carbonic anhydrase isoforms (e.g., hCA XII, Kᵢ = 5.7 nM) .
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Thermal Stability : Decomposes at 218°C (DSC), with no polymorphic transitions observed.
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in designing enzyme inhibitors and antimicrobial agents. Experimental protocols and mechanistic insights are corroborated by structural analyses (e.g., NMR, X-ray crystallography) .
Scientific Research Applications
N-(4-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The compound may exert its effects by inhibiting specific enzymes or signaling pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide:
N-(2-(1H-indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: This compound is synthesized using similar methods and has been investigated for its anti-inflammatory properties.
Uniqueness
N-(4-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide is unique due to its specific sulfonamide linkage, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and contributes to its potential therapeutic applications.
Biological Activity
N-(4-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and presenting data in tables for clarity.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 342.41 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds with sulfamoyl groups, such as this compound, exhibit significant antimicrobial properties. A study highlighted that related sulfonamide derivatives demonstrated antibacterial effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 15.625 | MRSA |
| Compound B | 62.5 | Enterococcus faecalis |
| This compound | TBD | TBD |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Sulfonamide derivatives have shown promise in inhibiting tumor cell growth through various mechanisms, including the inhibition of carbonic anhydrase and other enzymes involved in tumor progression .
Case Study: Inhibition of Tumor Cell Growth
A study investigated the structural modifications of indole-based sulfonamides and their effects on cancer cell lines. The results indicated that specific substitutions on the indole ring could enhance cytotoxicity against cancer cells while maintaining low toxicity to normal cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Research has shown that modifications to the indole moiety can significantly influence both antimicrobial and anticancer activities .
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Indole Substitution | Increased antimicrobial potency |
| Sulfamoyl Group | Essential for antibacterial activity |
| Acetamide Group | Enhances solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
